3-Ethylbicyclo[3.2.0]hept-3-en-6-one
Overview
Description
3-Ethylbicyclo[3.2.0]hept-3-en-6-one is an organic compound with the molecular formula C9H12O. It is a bicyclic ketone that features a unique structure, making it an interesting subject for chemical research. This compound is primarily used in the study of the separation of its enantiomers, which are molecules that are mirror images of each other .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be synthesized from 4-Ethyl-3-hydroxyhept-6-enoic acid. The preparation involves the following steps :
- Intermediate (39.0 g, 226 mmol), acetic anhydride (195 mL), and potassium acetate (51.4 g, 542 mmol) are added to a reaction flask.
- The reaction mixture is stirred at room temperature for 1 hour.
- The temperature is then raised to 130°C, and the reaction is stirred for 4 hours, monitored by gas chromatography.
- Water (200 mL) is added, and the mixture is extracted with ethyl acetate (200 mL × 3).
- The organic layer is washed with 1N sodium hydroxide (100 mL) and water (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product.
- The crude product is distilled under high vacuum to yield 16 g of this compound as a colorless to light yellow oily liquid with a yield of 51.6%.
Industrial Production Methods
An industrially feasible, robust, and economically viable process for the preparation of this compound has been developed, producing the compound with chiral purity greater than 99% .
Chemical Reactions Analysis
3-Ethylbicyclo[3.2.0]hept-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethylbicyclo[3.2.0]hept-3-en-6-one is mainly used in chemical research, particularly in the study of the separation of its enantiomers . It is also utilized in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes . Additionally, it is used to analyze extremophile enzymes (monooxygenase and hydrolases) in microorganisms isolated from deep-water petroleum reservoirs at high temperatures using fluorogenic assays and multibioreactions .
Mechanism of Action
The mechanism by which 3-Ethylbicyclo[3.2.0]hept-3-en-6-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it is used as an intermediate in the preparation of bicyclic γ-amino tetrazole derivatives, which have activity as α2δ ligands. These ligands regulate calcium channel density and voltage-dependent kinetics, playing a role in treating neuropathic pain and disorders of the central nervous system .
Comparison with Similar Compounds
3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be compared with other similar compounds such as:
Bicyclo[3.2.0]hept-2-en-6-one: Used in enantioselective Baeyer-Villiger oxidation and synthesis of chalcone derivatives.
(1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one: A stereoisomer with similar applications.
The uniqueness of this compound lies in its specific structure and the high chiral purity achievable in its industrial production, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-ethylbicyclo[3.2.0]hept-3-en-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGONAXSXKFDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.